4-Hydroxyurapidil

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

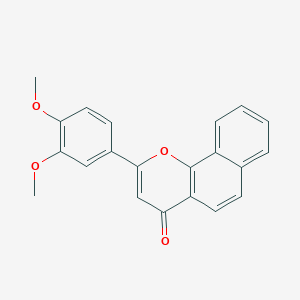

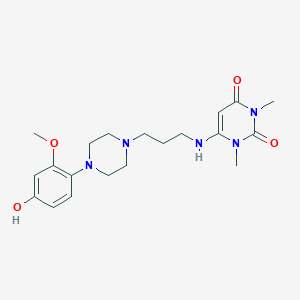

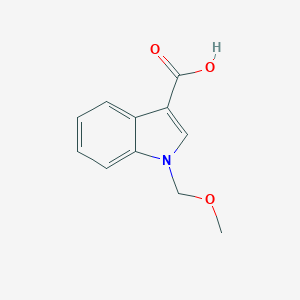

4-Hydroxyurapidil is the p-hydrohlyated analogue and M1 metabolite of Urapidil . It is a 10-fold less potent hypotensive agent and lacks a central effect .

Synthesis Analysis

The synthesis of 4-Hydroxyurapidil involves complex dioxygenation reactions . The structure-activity relationship and crystallographic studies on a promising class of 4-hydroxypyrimidine-containing PHD inhibitors have been reported .

Molecular Structure Analysis

The molecular structure of 4-Hydroxyurapidil is based on structures generated from information available in ECHA’s databases . Further insights into the mechanism of 4-hydroxyphenylpyruvate dioxygenase inhibition can be obtained from enzyme kinetics, X-ray crystallography, and computational simulations .

Chemical Reactions Analysis

4-Hydroxyphenylpyruvate dioxygenase (HPPD) and hydroxymandelate synthase (HMS) each catalyze similar complex dioxygenation reactions using the substrates 4-hydroxyphenylpyruvate (HPP) and dioxygen . The reactions differ in that HPPD hydroxylates at the ring C1 and HMS at the benzylic position .

Wissenschaftliche Forschungsanwendungen

Role as a Signal Molecule in Cell Function and Differentiation

4-Hydroxyurapidil, through its biologically active aldehydic end products, plays a pivotal role in various biological processes including chemotaxis, signal transduction, gene expression, and cell proliferation and differentiation. These processes are critical in both normal physiological and pathological conditions. The molecule has been recognized for its dual role, acting not only as a mediator of oxidative stress-related injury but also as a biological signal in cellular functions (Dianzani, Barrera, & Parola, 1999).

Involvement in Ocular Surface Disease

Recent studies suggest the potential use of 4-Hydroxyurapidil end products, such as MDA and 4-HNE, as biomarkers in tears for diagnosing and monitoring dry eye disease (DED). This application is particularly promising for improving patient care and understanding the pathogenesis of the disease, which has limited treatment options and an incompletely understood pathology. The use of these biomarkers could offer a more objective measure for the diagnosis and severity classification of DED, contributing significantly to the field of ophthalmology (Roy, Simpson, & Asbell, 2022).

Implications in Malaria Pathogenesis and Treatment

4-Hydroxyurapidil and its end products, specifically 4-HNE, are considered crucial in the pathogenesis of severe malaria, including complications like malaria anemia and immunodepression. These complications, associated with oxidative stress and lipoperoxidation, implicate 4-HNE as a pathogenic factor. The recognition of 4-HNE in the pathogenesis of severe malaria not only marks it as an oxidative stress marker but also emphasizes its potential as a target for therapeutic intervention (Schwarzer, Arese, & Skorokhod, 2015).

Insights into Lipid Peroxidation and Its Role in Diseases

4-Hydroxyurapidil's end products, resulting from the lipid peroxidation of polyunsaturated fatty acids, play a significant role in the pathogenesis of various diseases. The end products, like 4-HNE, are considered for their potential as biomarkers for disease detection, monitoring treatment efficacy, and serving as a prognostic index for patients. This aspect of 4-Hydroxyurapidil's application is significant, considering its role in diseases where oxidative stress and lipid peroxidation are contributing factors (Cai, Dupertuis, & Pichard, 2012).

Eigenschaften

IUPAC Name |

6-[3-[4-(4-hydroxy-2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N5O4/c1-22-18(14-19(27)23(2)20(22)28)21-7-4-8-24-9-11-25(12-10-24)16-6-5-15(26)13-17(16)29-3/h5-6,13-14,21,26H,4,7-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYQEWKEJSPSCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=C(C=C(C=C3)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00237278 |

Source

|

| Record name | 4-Hydroxyurapidil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxyurapidil | |

CAS RN |

88733-12-4 |

Source

|

| Record name | 4-Hydroxyurapidil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088733124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyurapidil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(3,4-dihydroxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B144427.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI)](/img/structure/B144439.png)

![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]prop-2-enoate](/img/structure/B144452.png)